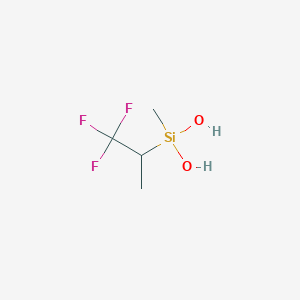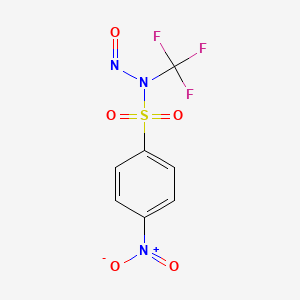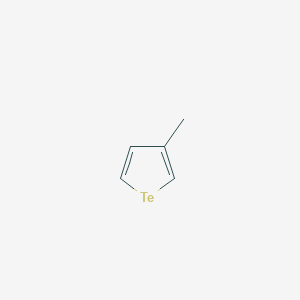
Bis(1-acetyl-2,2,6,6-tetramethylpiperidin-4-YL) decanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(1-acetyl-2,2,6,6-tetramethylpiperidin-4-YL) decanedioate is a chemical compound known for its role as a hindered amine light stabilizer (HALS). These stabilizers are crucial in preventing the degradation of polymers due to exposure to light and heat. The compound is particularly effective in applications involving plastics and coatings, where it helps maintain the material’s integrity and appearance over time.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1-acetyl-2,2,6,6-tetramethylpiperidin-4-YL) decanedioate typically involves the esterification of decanedioic acid with 1-acetyl-2,2,6,6-tetramethylpiperidin-4-ol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
Bis(1-acetyl-2,2,6,6-tetramethylpiperidin-4-YL) decanedioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the use of hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used, usually in anhydrous solvents.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new ester or amide derivatives.
科学的研究の応用
Bis(1-acetyl-2,2,6,6-tetramethylpiperidin-4-YL) decanedioate has a wide range of scientific research applications, including:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation of materials exposed to light and heat.
Biology: Investigated for its potential protective effects on biological macromolecules against oxidative stress.
Medicine: Explored for its potential use in drug delivery systems due to its stability and compatibility with various pharmaceutical formulations.
Industry: Widely used in the production of plastics, coatings, and adhesives to enhance durability and longevity.
作用機序
The mechanism of action of Bis(1-acetyl-2,2,6,6-tetramethylpiperidin-4-YL) decanedioate involves the stabilization of free radicals formed during the degradation of polymers. The compound acts as a scavenger, neutralizing free radicals and preventing chain reactions that lead to material breakdown. This process helps maintain the physical and chemical properties of the material, extending its useful life.
類似化合物との比較
Similar Compounds
Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate: Another hindered amine light stabilizer with similar applications in polymer stabilization.
Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate: Known for its effectiveness in wood and plastic coatings.
2,2,6,6-Tetramethyl-4-piperidinol: A precursor in the synthesis of various hindered amine light stabilizers.
Uniqueness
Bis(1-acetyl-2,2,6,6-tetramethylpiperidin-4-YL) decanedioate is unique due to its specific molecular structure, which provides enhanced stability and effectiveness in preventing polymer degradation. Its acetyl group contributes to its stability and compatibility with a wide range of materials, making it a versatile choice for various applications.
特性
| 82678-02-2 | |
分子式 |
C32H56N2O6 |
分子量 |
564.8 g/mol |
IUPAC名 |
bis(1-acetyl-2,2,6,6-tetramethylpiperidin-4-yl) decanedioate |
InChI |
InChI=1S/C32H56N2O6/c1-23(35)33-29(3,4)19-25(20-30(33,5)6)39-27(37)17-15-13-11-12-14-16-18-28(38)40-26-21-31(7,8)34(24(2)36)32(9,10)22-26/h25-26H,11-22H2,1-10H3 |
InChIキー |
QKLQIGBUQHTCAT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1C(CC(CC1(C)C)OC(=O)CCCCCCCCC(=O)OC2CC(N(C(C2)(C)C)C(=O)C)(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-Oxa-1,5-diazaspiro[5.5]undecan-4-one](/img/structure/B14423518.png)
![1-Fluoro-4-iodobicyclo[2.2.1]heptane](/img/structure/B14423529.png)
